N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide
CAS No.: 1171430-24-2
Cat. No.: VC8211449
Molecular Formula: C11H4Cl2N4O5S
Molecular Weight: 375.1
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171430-24-2 |
|---|---|
| Molecular Formula | C11H4Cl2N4O5S |
| Molecular Weight | 375.1 |
| IUPAC Name | N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide |
| Standard InChI | InChI=1S/C11H4Cl2N4O5S/c12-6-3-4(8(13)23-6)10-15-16-11(22-10)14-9(18)5-1-2-7(21-5)17(19)20/h1-3H,(H,14,16,18) |
| Standard InChI Key | ZLWLILOXYYDIPG-UHFFFAOYSA-N |
| SMILES | C1=C(OC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl |
| Canonical SMILES | C1=C(OC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl |
Introduction
Overview of the Compound
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide is a heterocyclic compound belonging to the oxadiazole family. It incorporates a 1,3,4-oxadiazole ring fused with other functional groups, including a nitrofuran moiety and a dichlorothiophene substituent. These structural features make it a promising candidate for biological and pharmaceutical applications due to its potential antimicrobial and antioxidant properties.
Structural Features
| Functional Group | Description |
|---|---|
| 1,3,4-Oxadiazole Ring | A five-membered heterocyclic structure containing oxygen and nitrogen atoms. |
| Nitrofuran Moiety | A furan ring substituted with a nitro group, known for its antimicrobial activity. |
| Dichlorothiophene | A thiophene ring with two chlorine atoms at the 2nd and 5th positions. |
The combination of these groups contributes to the compound's bioactivity by enhancing its electron-withdrawing capacity and enabling interactions with biological targets.
Synthesis Pathway
The synthesis of similar oxadiazole derivatives typically involves multistep reactions:
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Formation of Oxadiazole Core: Reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
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Incorporation of Nitrofuran: Coupling reactions to attach the nitrofuran moiety.
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Addition of Dichlorothiophene: Electrophilic substitution to introduce the dichlorothiophene group.
This process often employs catalysts like phosphorus oxychloride (POCl₃) and solvents such as dimethylformamide (DMF) to facilitate cyclization and substitution reactions.
Antioxidant Potential
Oxadiazole derivatives have demonstrated significant antioxidant properties in previous studies. The electron-withdrawing nitro group enhances radical-scavenging activity by stabilizing radical intermediates .
Other Potential Applications
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Anticancer Activity: Oxadiazoles have shown cytotoxic effects on cancer cell lines by interfering with cellular proliferation pathways .
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Anti-inflammatory Effects: Molecular docking studies suggest potential inhibition of inflammatory enzymes like lipoxygenase .
Analytical Characterization
To confirm the structure and purity of N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide, various analytical techniques are employed:
Comparative Data Table
Future Research Directions
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Structure-Activity Relationship (SAR) Studies:
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Investigate how substituents on the thiophene or furan rings affect bioactivity.
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Optimize pharmacokinetics by modifying electron-withdrawing groups.
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Molecular Docking Studies:
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Explore interactions with bacterial enzymes or human receptors to elucidate mechanisms of action.
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Toxicological Evaluation:
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Assess cytotoxicity on non-target cells to ensure safety for therapeutic use.
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Pharmaceutical Formulation:
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Develop formulations for targeted delivery in antimicrobial or anticancer therapies.
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